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Compound of Interest

Compound Name: 3-Chloro-5-fluorotoluene

Cat. No.: B1587264 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorotoluene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,

Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of

3-Chloro-5-fluorotoluene. Designed for professionals in research and development, this

document synthesizes structural data, theoretical and comparative property analysis, and

detailed experimental protocols to serve as a foundational resource for the handling,

characterization, and application of this important chemical intermediate.

Section 1: Molecular and Structural Overview
3-Chloro-5-fluorotoluene is a halogenated aromatic hydrocarbon featuring a toluene

backbone substituted with chlorine and fluorine atoms at the meta positions relative to the

methyl group. This substitution pattern imparts specific reactivity and physical properties,

making it a valuable building block in the synthesis of complex molecules, particularly in the

pharmaceutical and agrochemical industries.[1] Its precise characterization is paramount for its

effective use in synthetic chemistry.

Table 1: Core Compound Identifiers
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Identifier Value Source

CAS Number 93857-90-0 [2][3][4][5]

Molecular Formula C₇H₆ClF [4][5][6]

Molecular Weight 144.57 g/mol [4][5]

IUPAC Name
1-Chloro-3-fluoro-5-

methylbenzene
[6]

SMILES Cc1cc(F)cc(c1)Cl

InChIKey
FKHVWXNPDWQSIT-

UHFFFAOYSA-N
[4]

graph "molecular_structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Benzene ring nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

// Substituent nodes

C_Me [label="C", pos="2.5,0!"];

H_Me1 [label="H", pos="2.9,-0.5!"];

H_Me2 [label="H", pos="2.9,0.5!"];

H_Me3 [label="H", pos="2.2,0.5!"];

Cl [label="Cl", pos="-1.3,-2.2!"];
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F [label="F", pos="-1.3,2.2!"];

H2 [label="H", pos="1.3,-2.2!"];

H4 [label="H", pos="-2.5,0!"];

H6 [label="H", pos="1.3,2.2!"];

// Benzene ring positions

C1 [pos="1.5,0!"];

C2 [pos="0.75,-1.3!"];

C3 [pos="-0.75,-1.3!"];

C4 [pos="-1.5,0!"];

C5 [pos="-0.75,1.3!"];

C6 [pos="0.75,1.3!"];

// Aromatic bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;
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// Substituent bonds

C1 -- C_Me;

C_Me -- H_Me1;

C_Me -- H_Me2;

C_Me -- H_Me3;

C2 -- H2;

C3 -- Cl;

C4 -- H4;

C5 -- F;

C6 -- H6;

// Double bonds (rendered as text for clarity in neato)

label="Aromatic Ring" [pos="0,0", fontsize=10];

}

Caption: Molecular structure of 3-Chloro-5-fluorotoluene.

Section 2: Core Physicochemical Properties
While specific experimental data for 3-Chloro-5-fluorotoluene is not widely published, its

properties can be reliably estimated through analysis of its constituent parts and comparison

with structurally analogous compounds. The presence of both chlorine and fluorine significantly

influences its physical characteristics compared to parent toluene.

Table 2: Summary of Physicochemical Properties (Experimental and Estimated)
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Property
3-
Fluorotoluene

3-
Chlorotoluene

3-Chloro-5-
fluorotoluene
(Predicted)

Causality of
Substituent
Effects

Boiling Point 115 °C 160-162 °C ~155-165 °C

Increased

molecular weight

and dipole

moment from

both halogens

enhance

intermolecular

forces (van der

Waals and

dipole-dipole),

raising the

boiling point

significantly

above 3-

fluorotoluene.

The effect is

dominated by the

heavier chlorine

atom.

Melting Point -87 °C -48 °C ~ -55 to -45 °C The 1,3,5-

substitution

pattern can

disrupt crystal

lattice packing

compared to

more

symmetrical

isomers, but the

overall increase

in intermolecular

forces compared

to the

monosubstituted
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parent

compounds will

raise the melting

point.

Density (@

25°C)
0.991 g/mL 1.072 g/mL ~1.1-1.2 g/mL

Density is

significantly

increased by the

incorporation of

heavy halogen

atoms (Cl: 35.45

amu, F: 19.00

amu) relative to

the hydrogen

atoms they

replace.

Solubility
Immiscible in

water[7]

Insoluble in

water

Predicted to be

immiscible in

water

The molecule is

predominantly

nonpolar, making

it insoluble in

polar solvents

like water. It is

expected to be

fully miscible with

common organic

solvents such as

ethers, ketones,

and other

halogenated or

aromatic

hydrocarbons.

Section 3: Spectroscopic Characterization Profile
(Predicted)
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Spectroscopic analysis is essential for the unambiguous identification and quality control of 3-
Chloro-5-fluorotoluene. Based on its structure, the following spectral characteristics are

predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment of the hydrogen

atoms.

Methyl Protons (-CH₃): A singlet or a very fine doublet (due to long-range coupling with

fluorine) is expected around δ 2.3-2.4 ppm.

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 6.8-7.2

ppm).

The proton at C2 (between the methyl and chloro groups) will likely appear as a singlet or

narrow triplet.

The proton at C4 (between the chloro and fluoro groups) will be a triplet of doublets due to

coupling with the adjacent fluorine and the meta proton.

The proton at C6 (between the fluoro and methyl groups) will also be a triplet of doublets.

The key diagnostic feature will be the presence of both ³J(H-F) and ⁴J(H-F) coupling

constants, typically in the range of 5-10 Hz and 2-3 Hz, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is characterized by the large coupling constants between carbon and

fluorine.

Expected Signals: Seven distinct signals are predicted (four aromatic CH, two quaternary

aromatic C, and one methyl C).

C-F Coupling: The carbon directly bonded to fluorine (C5) will appear as a large doublet with

a ¹J(C-F) coupling constant of approximately 240-250 Hz. The ortho (C4, C6) and meta (C1,

C3) carbons will also show smaller C-F couplings (²J(C-F) ~20-25 Hz, ³J(C-F) ~5-10 Hz).
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Chemical Shifts: The C-Cl and C-F carbons will be significantly downfield shifted due to the

electronegativity of the halogens.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify characteristic functional groups and bond vibrations.

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Medium bands in the 2900-3000 cm⁻¹ region from the methyl group.

C=C Stretch (Aromatic): Characteristic peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, prominent absorption band in the 1100-1250 cm⁻¹ region.

C-Cl Stretch: A medium to strong band in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 144.

Isotopic Pattern: A crucial diagnostic feature will be the presence of an M+2 peak at m/z 146

with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a

molecule containing a single chlorine atom.

Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom

([M-Cl]⁺ at m/z 109) and the formation of a fluorotropylium or fluorobenzyl cation through

rearrangement.

Section 4: Field-Proven Experimental Protocols
To ensure scientific integrity, the determination of physicochemical properties must follow

validated, reproducible methods. The following protocols describe standard laboratory

procedures for characterizing compounds like 3-Chloro-5-fluorotoluene.
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Protocol: Boiling Point Determination by Simple
Distillation
This method is the gold standard for determining the boiling point of a pure liquid at

atmospheric pressure.[8][9][10] The boiling point is the temperature at which the vapor

pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable

temperature plateau during distillation.[10]

Preparation

Distillation Process Completion & CorrectionAssemble Apparatus:
- Round-bottom flask

- Distillation head
- Thermometer

- Condenser
- Receiving flask

Charge Flask:
- Add 20-30 mL of sample

- Add boiling chips
Apply Heat Gently Observe Vapor Condensation

on Thermometer Bulb
Record Stable Temperature

(Boiling Point)
Collect Distillate
(1-2 drops/sec)

Stop Heating Before
Flask Runs Dry Record Barometric Pressure Apply Pressure Correction

(if necessary)

Click to download full resolution via product page

Caption: Workflow for boiling point determination via simple distillation.

Step-by-Step Methodology:

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a

distillation head with a properly placed thermometer (top of the bulb level with the side arm),

a condenser with water flowing counter-currently, and a collection flask.[8]

Sample Preparation: Charge the distillation flask with the liquid sample (filling it to no more

than two-thirds capacity) and add 2-3 boiling chips to ensure smooth boiling.

Heating: Begin heating the flask gently.

Equilibrium and Measurement: As the liquid boils, vapor will rise and condense on the

thermometer bulb. The temperature will rise and then stabilize. Record this stable
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temperature as the boiling point.[8] For a pure compound, this temperature should remain

constant throughout the distillation.[11]

Data Correction: Record the atmospheric pressure. If it deviates significantly from 760

mmHg, a temperature correction may be necessary.

Causality: The use of boiling chips prevents bumping and superheating, ensuring the observed

temperature accurately reflects the liquid-vapor equilibrium. The correct placement of the

thermometer is critical to measure the temperature of the vapor that is in equilibrium with the

liquid, not the liquid itself.

Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra free from

artifacts.[12]

Step-by-Step Methodology:

Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of 3-Chloro-5-
fluorotoluene. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.[13]

[14]

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., Chloroform-d, Acetone-d₆) in a small vial.[15] Deuterated solvents are used to avoid

large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[12]

[13]

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5

mm NMR tube.[12][15][16]

Standard Addition (Optional): A small amount of an internal standard like tetramethylsilane

(TMS) can be added for precise chemical shift referencing (δ 0.00 ppm).

Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into

the spectrometer, wipe the outside of the tube clean.[16]
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Causality: Filtering the sample is a non-negotiable step. Suspended solids drastically disrupt

the magnetic field homogeneity within the sample volume, leading to broad, poorly resolved

spectral lines that cannot be corrected by shimming.[12]

Protocol: Purity Assessment by Gas Chromatography
(GC)
GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of

volatile organic compounds.[17][18]

Step-by-Step Methodology:

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity

volatile solvent like dichloromethane or ethyl acetate.

Instrument Conditions:

Column: A mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable for separating

halogenated aromatics.

Injector: Set to a split mode (e.g., 50:1) at a temperature of ~250 °C to ensure rapid

volatilization.

Oven Program: Start with an initial temperature of ~60 °C, hold for 2 minutes, then ramp at

10 °C/min to ~200 °C.

Detector: FID set at ~280 °C.

Injection and Analysis: Inject 1 µL of the prepared sample.

Purity Calculation: The purity is determined by the area percent method. The area of the

main peak (3-Chloro-5-fluorotoluene) is divided by the total area of all peaks (excluding the

solvent peak) and multiplied by 100.[19]

Causality: The choice of a mid-polarity column provides good separation of aromatic isomers

and related impurities. The FID is chosen for its high sensitivity to hydrocarbons and its robust,
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linear response over a wide concentration range, making it ideal for area percent purity

calculations.[17][20]

Section 5: Safety, Handling, and Storage
As a halogenated aromatic compound, 3-Chloro-5-fluorotoluene requires careful handling.

While a specific SDS is not publicly available, data from analogous compounds like 3-

fluorotoluene and other chlorinated aromatics provide a reliable safety profile.[21][22]

Hazards: Expected to be a flammable liquid.[21] May cause skin, eye, and respiratory

irritation.[21] Harmful if inhaled or swallowed.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

Handling: Keep away from heat, sparks, and open flames.[21][23] All equipment used for

handling should be properly grounded to prevent static discharge.[23] Avoid breathing

vapors.[21]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.

Section 6: Conclusion
3-Chloro-5-fluorotoluene is a key chemical intermediate whose physicochemical properties

are dictated by the combined electronic and steric effects of its methyl, chloro, and fluoro

substituents. While direct experimental data is limited, a robust profile can be constructed

through comparative analysis and an understanding of fundamental chemical principles. Its

identity, purity, and structure are readily confirmed using standard spectroscopic and

chromatographic techniques. The protocols and data presented in this guide provide a solid

foundation for researchers to handle, characterize, and utilize this compound safely and

effectively in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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